4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-19(2)24(22,23)13-5-3-11(4-6-13)15(21)18-12-9-16-14-7-8-17-20(14)10-12/h3-10H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIDCNBKIHNKDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CN3C(=CC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides an overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Structure-Activity Relationships (SAR)
The biological activity of compounds within the pyrazolo[1,5-a]pyrimidine class often depends on specific structural features. The presence of substituents such as the N,N-dimethylsulfamoyl group can significantly influence the pharmacological profile of these compounds. Recent studies have shown that modifications to the benzamide moiety can enhance selectivity and potency against various biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| N,N-dimethylsulfamoyl group | Enhances solubility and bioavailability |
| Pyrazolo[1,5-a]pyrimidine core | Critical for interaction with target enzymes |
| Benzamide moiety | Influences binding affinity and selectivity |
The mechanisms by which This compound exerts its biological effects are multifaceted. It has been identified as a potential inhibitor of key kinases involved in cell proliferation, such as TTK/Mps1. This kinase is crucial for the mitotic spindle assembly checkpoint and is overexpressed in various cancers. Inhibition of TTK/Mps1 leads to disrupted cell division and subsequent anti-proliferative effects in cancer cells .
Additionally, compounds with similar scaffolds have demonstrated promising activity against Mycobacterium tuberculosis, indicating potential applications in treating infectious diseases . The specific binding interactions and inhibition profiles are still under investigation but suggest that these compounds could target multiple pathways simultaneously.
Case Studies
Several studies have explored the biological activity of related pyrazolo[1,5-a]pyrimidine derivatives:
- Anticancer Activity : A series of pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their anti-proliferative effects against human cancer cell lines. Compounds exhibited IC50 values in the nanomolar range, indicating potent activity. The most promising candidates showed selectivity for TTK inhibition with Ki values as low as 0.8 nM .
- Antituberculosis Activity : High-throughput screening identified pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues as potential leads against Mycobacterium tuberculosis. Modifications to the core structure enhanced their efficacy while maintaining low cytotoxicity against mammalian cells .
- Selectivity Studies : Research into selective deubiquitinase inhibitors revealed that certain pyrazolo derivatives could stabilize "undruggable" targets by promoting selective degradation through DUB inhibition. This highlights the versatility of the pyrazolo scaffold in targeting diverse biological pathways .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, including 4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide. These compounds have shown promise as inhibitors of various kinases involved in cancer progression.
Case Study: Kinase Inhibition
- Mechanism : Pyrazolo[1,5-a]pyrimidines act as ATP-competitive inhibitors of kinases such as KDR (kinase insert domain receptor), which is crucial in angiogenesis and tumor growth.
- Results : In vitro studies demonstrated that derivatives exhibit selective cytotoxicity against cancer cell lines with reduced toxicity towards normal cells, indicating a favorable therapeutic index .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects, particularly against resistant strains of bacteria and protozoa.
Case Study: Antileishmanial Activity
- Target Pathogens : The compound has shown activity against Leishmania infantum and Leishmania amazonensis, which are responsible for leishmaniasis, a neglected tropical disease.
- Findings : In vitro assays reported IC50 values comparable to established treatments like pentamidine but with lower cytotoxicity, suggesting potential as a safer alternative for leishmaniasis treatment .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The pyrazolo[1,5-a]pyrimidine derivatives have been studied for their anti-inflammatory properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety of pyrazolo[1,5-a]pyrimidine derivatives.
Key Findings
- Modifications at the benzamide moiety significantly affect biological activity. For instance, variations in the N-substituents have been correlated with enhanced selectivity towards specific targets.
- Computational modeling studies have provided insights into how structural changes influence binding affinity to target proteins, aiding in the design of more potent derivatives .
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
Synthesis Overview
- Starting Materials : The synthesis begins with commercially available pyrazolo[1,5-a]pyrimidine derivatives.
- Reagents : Key reagents include sulfonyl chlorides and amines for the formation of the sulfamoyl group.
- Yield Optimization : Reaction conditions such as temperature and solvent choice can significantly impact yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfamoyl Group
The dimethylsulfamoyl (-SO₂N(CH₃)₂) group undergoes nucleophilic substitution under basic conditions. In a study investigating sulfamoyl-containing benzamides, the dimethylsulfamoyl moiety demonstrated reactivity with primary/secondary amines and amino acids in DMF at 80–100°C, yielding derivatives with modified sulfonamide groups .
| Reaction Conditions | Products | Yield | Source |
|---|---|---|---|
| DMF, 80°C, 4 h (with ethylamine) | N-Ethyl-4-sulfamoylbenzamide | 83% | |
| DMF, 100°C, 6 h (with propargylamine) | N-(Prop-2-yn-1-yl)-4-sulfamoylbenzamide | 74% |
This reactivity is critical for introducing structural diversity in drug discovery efforts targeting carbonic anhydrases .
Amide Bond Hydrolysis
The benzamide (-CONH-) linkage is susceptible to hydrolysis under acidic or basic conditions. Hydrolysis of analogous pyrazolo[1,5-a]pyrimidine benzamides using 6N HCl at reflux yielded carboxylic acid derivatives, which were further functionalized via esterification or coupling reactions .
Example Pathway :
This reaction enables access to intermediates for synthesizing analogs with enhanced solubility or biological activity .
Cyclization Reactions
The pyrazolo[1,5-a]pyrimidine core participates in cyclization reactions. For example, thermal treatment with β-enaminones in DMF induces ring expansion, forming fused tricyclic systems . A representative reaction involves:
Key Data :
Cross-Coupling Reactions
The pyrazolo[1,5-a]pyrimidine scaffold supports palladium-catalyzed cross-coupling at the 6-position. Microwave-assisted Suzuki-Miyaura coupling with aryl boronic acids generated 6-aryl derivatives with high regioselectivity :
| Catalyst | Conditions | Yield | Application |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | DMF, 120°C, 20 min (MW) | 92% | Anticancer agent synthesis |
This method facilitates rapid diversification for structure-activity relationship (SAR) studies .
Stability Under Physiological Conditions
The compound exhibits pH-dependent stability:
| pH | Temperature | Degradation (%) | Half-Life | Source |
|---|---|---|---|---|
| 1.2 | 37°C | 98% (24 h) | 2.1 h | |
| 7.4 | 37°C | 12% (24 h) | >48 h |
Instability under acidic conditions necessitates enteric coating for oral formulations.
Functionalization via Reductive Amination
The pyrazolo[1,5-a]pyrimidine’s amino group reacts with aldehydes/ketones in reductive amination. For example, treatment with morpholine-4-carbaldehyde and NaBH₃CN produced morpholine-substituted derivatives with antiviral activity (EC₅₀ = 0.15 nM against RSV) .
Radical Reactions
Limited data suggest the sulfamoyl group participates in radical-mediated sulfonation under UV light, though this pathway remains underexplored.
Key Research Findings
Q & A
Q. What are the key synthetic routes for 4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide?
The synthesis involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like 2-methylpyrazole with electrophiles (e.g., chloroacetone or nitriles). The benzamide moiety is introduced by coupling the core with 4-(N,N-dimethylsulfamoyl)benzoyl chloride under basic conditions (e.g., triethylamine). Yield optimization may include reflux in aprotic solvents like DMF .
Q. Which spectroscopic and chromatographic methods validate the compound’s structural integrity?
- 1H/13C NMR : Assigns proton environments (e.g., pyrazolo[1,5-a]pyrimidine protons at δ 8.2–8.5 ppm) and carbon frameworks.
- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and sulfonamide S=O vibrations (~1350 cm⁻¹).
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z 387.1 [M+H]+ for analogs).
- HPLC/TLC : Ensures purity (>95%) using C18 columns or silica gel .
Q. What in vitro assays evaluate its antimicrobial or enzyme inhibitory activity?
- Minimum Inhibitory Concentration (MIC) : Broth microdilution against Gram-positive pathogens (e.g., MRSA) .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., DDR1 IC50 determination via ADP-Glo™) .
- Biofilm Suppression : Crystal violet staining to quantify biofilm biomass reduction .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity (e.g., kinase inhibition)?
- Substituent Engineering : Methyl groups at pyrazolo C-2 improve DDR1 selectivity by reducing steric clashes (e.g., 7rh: IC50 DDR1 = 6.8 nM vs. DDR2 > 1000 nM) .
- Computational Docking : Schrödinger Suite predicts interactions (e.g., hydrogen bonding with DDR1’s Lys45) .
- Kinome Profiling : Broad-spectrum kinase screens (e.g., Eurofins KinaseProfiler) confirm selectivity (S(35) score: 0.035 for 7rh) .
Q. How do researchers resolve contradictions in bioactivity data across studies?
- Assay Standardization : Use consistent cell lines (e.g., MCF7 for proliferation assays) and protocols (e.g., SRB assay for cell viability) .
- Meta-Analysis : Compare IC50 values under matched conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal Validation : Confirm enzyme inhibition with cellular assays (e.g., Western blot for phosphorylated DDR1) .
Q. What methodologies assess pharmacokinetic properties like oral bioavailability?
- Rodent PK Studies : Oral and IV administration in Sprague-Dawley rats, with plasma LC-MS/MS quantification.
- Key Parameters : AUC0–24h (oral vs. IV), Cmax, and bioavailability (%F). Analogs with trifluoromethyl groups achieved >50% bioavailability due to enhanced lipophilicity .
Q. How are synergistic effects with other therapeutics (e.g., CDK4/6 inhibitors) evaluated?
- Combination Index (CI) : CalcuSyn software quantifies synergy (CI < 1) using dose-response matrices (e.g., 7rh + palbociclib in MCF7 cells) .
- Mechanistic Studies : RNA-seq identifies overlapping pathways (e.g., PI3K/AKT suppression) .
Methodological Considerations
Q. What strategies optimize reaction yields during synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves purity .
- Catalytic Systems : Pd(PPh3)4 for Sonogashira couplings (e.g., ethynylbenzamide formation) .
Q. How is structure-activity relationship (SAR) analyzed for this compound class?
- Analog Libraries : Synthesize derivatives with varied substituents (e.g., sulfonamide vs. carboxamide) .
- 3D-QSAR Models : CoMFA/CoMSIA correlates molecular fields with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
